molecular formula C17H15N3O3 B6529255 3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide CAS No. 904645-51-8

3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No. B6529255
CAS RN: 904645-51-8
M. Wt: 309.32 g/mol
InChI Key: TVMDFPIUMRDPOA-UHFFFAOYSA-N
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Description

“3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides yielded the acylated compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine were synthesized and their structures were confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported . For instance, cyclization of acetamides by reaction with ammonium thiocyanate gave the thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gave coupled heterocyclic derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, N-Methylbenzamide, a similar compound, has a molecular weight of 165.19, a boiling point of 70 °C/0.1 mmHg, and a density of 1.085 g/mL at 25 °C .

Scientific Research Applications

Anticancer Potential

The 1,3,4-oxadiazole derivatives, such as “3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide”, have been highlighted for their anticancer potential . They work by inhibiting specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Antibacterial Activity

The derivatives of the oxadiazole nucleus, including “3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide”, show significant antibacterial activity . This makes them a promising area of study for the development of new antibacterial agents .

Anti-mycobacterial Activity

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives also exhibit anti-mycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Antiviral Activity

Research has also indicated that 1,3,4-oxadiazole derivatives possess antiviral properties . This opens up possibilities for their use in the development of new antiviral drugs .

Antioxidant Activity

“3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide” and other 1,3,4-oxadiazole derivatives have been reported to exhibit antioxidant activity . This suggests potential applications in the prevention and treatment of diseases associated with oxidative stress .

Reactions at the Benzylic Position

The benzylic position of “3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide” can undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation . This property could be exploited in the synthesis of new compounds .

Mechanism of Action

The mechanism of action of similar compounds has been studied . For instance, 1,3,4-oxadiazoles have been reported to possess various biological activities. They interact with nucleic acids, enzymes, and globular proteins . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, 3-Methoxy-N-methylbenzylamine, a similar compound, has hazard statements H302 - H317 - H318, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

The future directions for the study of similar compounds include the development of new drugs for cancer treatment . The structural modifications of 1,3,4-oxadiazole-based drugs are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

properties

IUPAC Name

3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-19-20-17(23-11)12-6-8-14(9-7-12)18-16(21)13-4-3-5-15(10-13)22-2/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDFPIUMRDPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

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